molecular formula C17H22Cl2N2O4 B13868187 1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate

1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate

Cat. No.: B13868187
M. Wt: 389.3 g/mol
InChI Key: VXJDRPNZKQKEGD-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate is a synthetic organic compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development

Preparation Methods

The synthesis of 1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring is formed through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the 3,5-Dichlorobenzyl Group: The 3,5-dichlorobenzyl group is attached through a nucleophilic substitution reaction using 3,5-dichlorobenzyl chloride.

    Formation of the Dicarboxylate Ester: The final step involves the esterification of the piperazine ring with di-tert-butyl dicarbonate (Boc2O) to form the dicarboxylate ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Receptors: It may bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Inhibition of Enzymes: The compound can inhibit the activity of certain enzymes, leading to altered metabolic processes.

    Interaction with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

These interactions result in various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

1-tert-Butyl 4-(3,5-dichlorobenzyl) piperazine-1,4-dicarboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has similar structural features but differs in the substituent groups, leading to different biological activities.

    tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with distinct functional groups, resulting in unique chemical and biological properties.

    tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound is used as an intermediate in the synthesis of biologically active molecules like crizotinib.

The uniqueness of this compound lies in its specific substituent groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H22Cl2N2O4

Molecular Weight

389.3 g/mol

IUPAC Name

4-O-tert-butyl 1-O-[(3,5-dichlorophenyl)methyl] piperazine-1,4-dicarboxylate

InChI

InChI=1S/C17H22Cl2N2O4/c1-17(2,3)25-16(23)21-6-4-20(5-7-21)15(22)24-11-12-8-13(18)10-14(19)9-12/h8-10H,4-7,11H2,1-3H3

InChI Key

VXJDRPNZKQKEGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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